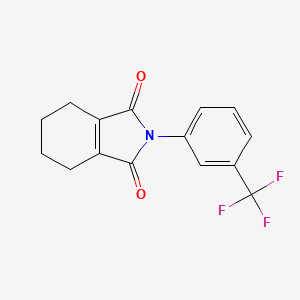
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that features a unique structure combining an isoindole core with a tetrahydroisoindole moiety and a trifluoromethyl-substituted phenyl group
Métodos De Preparación
The synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: This can be achieved through the cyclization of an appropriate precursor, such as phthalic anhydride, with an amine.
Introduction of the Tetrahydroisoindole Moiety: This step often involves hydrogenation reactions to reduce the isoindole core to a tetrahydroisoindole.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This can be accomplished through a Friedel-Crafts acylation reaction, where the trifluoromethyl-substituted benzene is introduced to the tetrahydroisoindole core.
Industrial production methods may vary, but they generally follow similar principles, often optimized for yield and purity.
Análisis De Reacciones Químicas
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the tetrahydroisoindole moiety, typically using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest for understanding its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, potentially leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Compared to other isoindole derivatives, 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(3-(trifluoromethyl)phenyl)- is unique due to its trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological properties. Similar compounds include:
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core but differ in their substituents, leading to varied reactivity and applications.
Tetrahydroisoindole derivatives:
This compound’s unique combination of structural features makes it a valuable subject for ongoing research and development.
Propiedades
Número CAS |
39985-65-4 |
|---|---|
Fórmula molecular |
C15H12F3NO2 |
Peso molecular |
295.26 g/mol |
Nombre IUPAC |
2-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)14(19)21/h3-5,8H,1-2,6-7H2 |
Clave InChI |
ONJIPKRTWPLYEI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


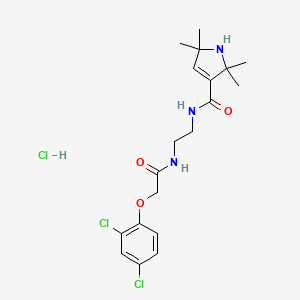
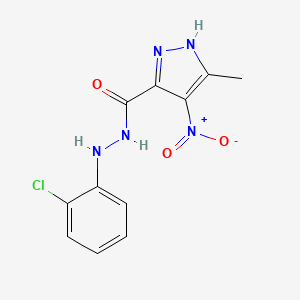

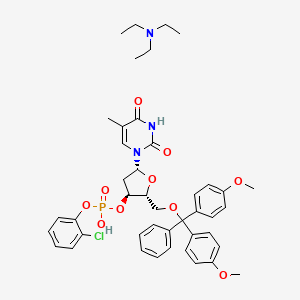
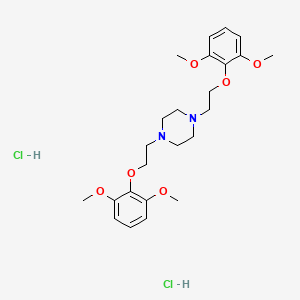
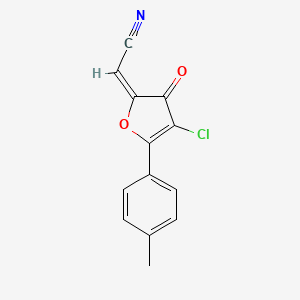
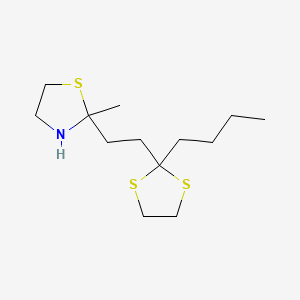
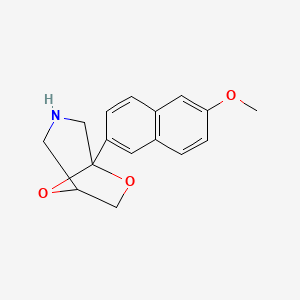
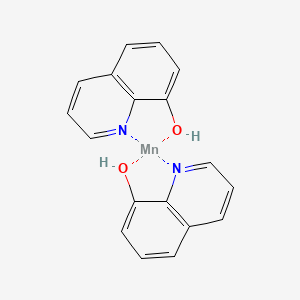
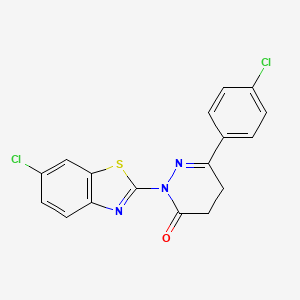
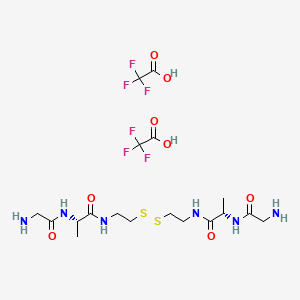
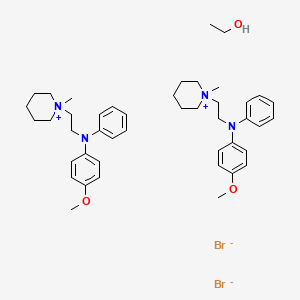

![5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15186929.png)
